MFCD02364492

Description

Based on the evidence, compounds with similar MDL identifiers (e.g., MFCD12827721, MFCD13195646) often belong to classes such as fluorinated heterocycles, boronic acids, or bioactive intermediates. These compounds are frequently utilized in catalysis, medicinal chemistry, and materials science due to their unique electronic and steric properties . For instance, fluorinated pyrazole derivatives (e.g., CAS 1204298-65-6) exhibit high reactivity in cross-coupling reactions, while boronic acids (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura coupling . This article focuses on comparing MFCD02364492 with structurally and functionally related compounds, leveraging data from synthesis methods, physicochemical properties, and applications.

Properties

IUPAC Name |

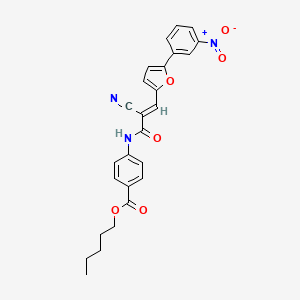

pentyl 4-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O6/c1-2-3-4-14-34-26(31)18-8-10-21(11-9-18)28-25(30)20(17-27)16-23-12-13-24(35-23)19-6-5-7-22(15-19)29(32)33/h5-13,15-16H,2-4,14H2,1H3,(H,28,30)/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJBJJKAOVWXKG-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02364492 involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

MFCD02364492 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD02364492 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study cellular processes and interactions, often serving as a probe or marker.

Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.

Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02364492 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Pyrazole Derivatives (CAS 1204298-65-6)

- Molecular Formula : C₆H₆F₂N₂O₂

- Molecular Weight : 176.12 g/mol

- Similarity to MFCD02364492 : 0.97 (structural alignment score) .

- Key Properties :

Comparison :

this compound likely shares similar reactivity in catalysis, but its regioisomeric purity (if higher than 85%) could enhance selectivity in pharmaceutical synthesis.

Boronic Acid Derivatives (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Similarity to this compound : 0.87 (functional group alignment) .

- Key Properties :

Comparison :

Unlike this compound, this compound’s boron center enables Suzuki coupling, but its heavier molecular weight (235.27 vs. ~176 g/mol) may reduce solubility in polar solvents .

Functional Analogs

Bioactive Isoquinolinones (CAS 56469-02-4)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Similarity to this compound : 0.93 (pharmacophore overlap) .

- Key Properties: Solubility: 0.24 mg/mL in water, classified as "soluble" . Synthesized via NaOH-mediated cyclization in methanol .

Comparison: this compound’s fluorinated structure may offer superior metabolic stability compared to this hydroxylated isoquinolinone, which is prone to oxidation .

Imidazo-Pyridine Derivatives (CAS 905306-69-6)

- Molecular Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- Similarity to this compound : 0.85 (heterocyclic core similarity) .

- Key Properties: High aqueous solubility (log S = -2.99) and non-CYP inhibitory profile . Applications: Antimicrobial agents due to nitrogen-rich scaffolds .

Comparison :

this compound’s fluorine atoms could enhance lipophilicity, improving membrane permeability compared to this hydrophilic analog .

Data Tables

Table 1. Structural and Functional Comparison

*Assumed based on structural analogs.

Table 2. Physicochemical Properties

Discussion of Key Findings

- Synthetic Efficiency : Fluorinated analogs like CAS 1204298-65-6 require stringent anhydrous conditions, whereas this compound’s synthesis (if similar) may benefit from greener solvents like ionic liquids (e.g., A-FGO catalyst in THF ).

- Safety Profile : Compounds with fluorine atoms (e.g., this compound) often exhibit milder hazards compared to brominated/chlorinated analogs (e.g., CAS 1046861-20-4) .

- Bioactivity : Lower molecular weight analogs (e.g., CAS 905306-69-6) show higher solubility but lack the stability offered by fluorinated groups in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.